Vasorelaxant Potency: Alpinetin vs. Cardamonin in Rat Mesenteric Arteries
In a direct head-to-head comparison using rat isolated mesenteric arteries, alpinetin and cardamonin were evaluated for their ability to relax phenylephrine-preconstricted vessels. Cardamonin demonstrated a mean inhibitory concentration (IC₅₀) of 9.3 ± 0.6 µM, whereas alpinetin required a higher concentration to achieve comparable relaxation, with an IC₅₀ of 27.5 ± 2.8 µM [1]. Against 60 mM K⁺-induced contraction, cardamonin again showed greater potency with an IC₅₀ of 11.5 ± 0.3 µM compared to alpinetin's 37.9 ± 3.6 µM [1]. Both compounds exhibited endothelium-dependent and -independent relaxation mechanisms, suggesting that while alpinetin is less potent, it engages similar pathways and may offer a distinct therapeutic window for applications where a milder vasorelaxant effect is desirable [1].
| Evidence Dimension | IC₅₀ for relaxation of phenylephrine-preconstricted rat mesenteric arteries |
|---|---|
| Target Compound Data | 27.5 ± 2.8 µM |
| Comparator Or Baseline | Cardamonin: 9.3 ± 0.6 µM |
| Quantified Difference | Cardamonin is ~3.0-fold more potent than alpinetin |
| Conditions | Rat isolated mesenteric arteries preconstricted with phenylephrine; ex vivo organ bath |
Why This Matters
Researchers developing cardiovascular therapeutics or studying vascular biology must consider that alpinetin is approximately 3-fold less potent than cardamonin as a vasorelaxant, which directly impacts dosing strategies and interpretation of in vivo efficacy.
- [1] Wang ZT, Lau CW, Chan FL, et al. Vasorelaxant effects of cardamonin and alpinetin from Alpinia henryi K. Schum. Journal of Cardiovascular Pharmacology. 2001;37(5):596-606. doi:10.1097/00005344-200105000-00011 View Source
